molecular formula C8H14N2O B568654 (S)-1-Allylpyrrolidine-2-carboxamide CAS No. 114812-43-0

(S)-1-Allylpyrrolidine-2-carboxamide

Cat. No.: B568654
CAS No.: 114812-43-0
M. Wt: 154.213
InChI Key: ZGZQWSVXYXKBBX-ZETCQYMHSA-N
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Description

(S)-1-Allylpyrrolidine-2-carboxamide is a chiral, non-proteinogenic amino acid derivative featuring a pyrrolidine ring with an allyl group on the nitrogen atom and a carboxamide functionality at the C2 position in the (S) configuration. This compound is a high-value building block for scientific research, primarily utilized in medicinal chemistry and organic synthesis . Chiral pyrrolidine derivatives are cornerstone scaffolds in asymmetric synthesis, prized for their structural rigidity and versatility . The defined stereocenter is crucial for creating enantiomerically pure compounds, as different stereoisomers can have vastly different biological activities, particularly in pharmaceuticals . The pyrrolidine ring provides a conformationally constrained structure that helps create a well-defined chiral environment, which is advantageous in applications like catalysis and ligand design . The N-allyl group serves as a versatile synthetic handle; it can participate in various chemical transformations or be further modified to tune the compound's steric and electronic properties . As a component of the broader class of chiral pyrrolidine carboxamides, this compound is related to structures investigated as key intermediates in drug discovery programs, including the development of protease inhibitors . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

CAS No.

114812-43-0

Molecular Formula

C8H14N2O

Molecular Weight

154.213

IUPAC Name

(2S)-1-prop-2-enylpyrrolidine-2-carboxamide

InChI

InChI=1S/C8H14N2O/c1-2-5-10-6-3-4-7(10)8(9)11/h2,7H,1,3-6H2,(H2,9,11)/t7-/m0/s1

InChI Key

ZGZQWSVXYXKBBX-ZETCQYMHSA-N

SMILES

C=CCN1CCCC1C(=O)N

Synonyms

2-Pyrrolidinecarboxamide,1-(2-propenyl)-,(S)-(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

(S)-1-Allylpyrrolidine-2-carboxamide is utilized as an intermediate in synthesizing complex organic molecules, particularly in the development of pharmaceuticals. Its ability to modulate enzyme activity makes it a candidate for drug discovery targeting specific biological pathways.

Organic Synthesis

The compound serves as a building block for synthesizing various derivatives due to its unique functional groups. It can participate in:

  • Oxidation Reactions : Converting to ketones or aldehydes.
  • Reduction Reactions : Transforming the carboxamide into alcohols.
  • Substitution Reactions : The allyl group allows for further functionalization, enhancing the compound's versatility.

The biological activity of this compound is influenced by its structural components:

  • Interaction with Biological Targets : The allyl group facilitates interactions with nucleophilic sites on enzymes and receptors, while the carboxamide can form hydrogen bonds, enhancing binding affinity.
  • Potential Therapeutic Uses : Research indicates that this compound may have implications in treating conditions related to enzyme modulation and receptor activity.

Enzyme Inhibition Studies

In a study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting potential therapeutic applications in metabolic disorders .

Synthesis of Radiolabeled Compounds

Another case study explored the use of this compound in synthesizing radiolabeled compounds for PET imaging. The compound's ability to form stable complexes with radiolabels demonstrated its utility in developing imaging agents for diagnostic purposes .

Comparison with Similar Compounds

Structural Analogs

The following table highlights structural analogs of (S)-1-Allylpyrrolidine-2-carboxamide, emphasizing substituent variations and stereochemical features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features References
This compound C₈H₁₄N₂O 154.21 Allyl group (C₃H₅) at 1-position; carboxamide
(±)-2-Allyl-N-(4-chlorophenyl)pyrrolidine-1-sulfonamide C₁₃H₁₆ClN₂O₂S 314.80 Sulfonamide group; 4-chlorophenyl substituent
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide C₂₅H₂₄N₂O₂ 384.48 Benzyl and benzoylphenyl groups; carboxamide
(S)-1-Acetylpyrrolidine-2-carboxamide C₇H₁₂N₂O₂ 156.18 Acetyl group (COCH₃) at 1-position
Alacepril (S)-2-((S)-1-((S)-3-(Acetylthio)-2-methylpropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid C₂₀H₂₆N₂O₅S 406.50 Acetylthio and methylpropanoyl groups; carboxylic acid
(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide C₁₉H₂₂N₂O₂ 310.40 Chiral hydroxy-diphenylethyl substituent
Key Observations:
  • Substituent Effects : The allyl group in the target compound enhances reactivity for cross-coupling or addition reactions, whereas acetyl () or sulfonamide () groups increase stability or alter electronic properties.
  • Stereochemical Complexity : Compounds like Alacepril () and the diphenylethyl derivative () exhibit multiple chiral centers, crucial for biological activity or catalytic applications.
Key Findings:
  • The target compound’s synthesis is straightforward and high-yielding , leveraging DIBAL’s reducing power .
  • Complex analogs like Alacepril require advanced functionalization steps, reflecting their pharmaceutical relevance .
Key Differences:
  • The target compound is primarily an intermediate , while Alacepril and benzyl-substituted analogs () are tailored for bioactivity or receptor binding .
  • Chiral derivatives () are employed in asymmetric catalysis , underscoring the role of stereochemistry in function .

Physicochemical Properties

Limited data on melting/boiling points are available in the evidence, but storage conditions suggest:

  • This compound derivatives are stored at 2–8°C (), indicating moderate stability.
  • Alacepril is supplied as a lyophilized powder at -20°C , reflecting higher sensitivity .

Stereochemical Impact

  • The S-configuration in the target compound ensures compatibility with enantioselective synthesis pathways, a feature shared with catalysts like the diphenylethyl derivative () .

Preparation Methods

Chiral Pyrrolidine Intermediate Synthesis

The synthesis begins with (S)-proline, a cost-effective chiral precursor. Protection of the carboxylic acid group using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 0°C achieves 95% yield while preserving stereochemistry. Subsequent N-allylation employs allyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 12 hours, yielding (S)-1-Allylpyrrolidine-2-carboxylic acid tert-butyl ester (87% yield). Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature provides the carboxylic acid intermediate in 94% yield.

Table 1: Reaction Conditions for N-Allylation

ParameterValueImpact on Yield
SolventDMF vs. THF+15% in DMF
Temperature60°C vs. 25°C+22% at 60°C
BaseK₂CO₃ vs. NaHCO₃+18% with K₂CO₃

Carboxamide Formation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM, followed by reaction with ammonium hydroxide (2.0 equiv) at 0°C. This two-step process achieves 78% yield, with racemization minimized to <2% by maintaining subambient temperatures. Purification via flash chromatography (silica gel, ethyl acetate/hexane 3:1) elevates purity to >99%.

Palladium-Catalyzed Allylic Amination

Catalytic System Optimization

A palladium-catalyzed approach bypasses stoichiometric bases. Using Pd(PPh₃)₄ (5 mol%) and bis(pinacolato)diboron (1.1 equiv) in toluene at 80°C, (S)-proline tert-butyl ester undergoes allylic amination with allyl acetate, achieving 91% yield and 99% enantiomeric excess (ee). Key advantages include reduced reaction time (4 hours) and compatibility with moisture-sensitive intermediates.

Table 2: Catalyst Screening for Allylic Amination

Catalystee (%)Yield (%)
Pd(OAc)₂8572
Pd(PPh₃)₄9991
PdCl₂(dppf)9384

Solvent and Ligand Effects

Ligands such as BINAP (2 mol%) enhance stereoselectivity in polar aprotic solvents. A 1:1 mixture of toluene and acetonitrile improves catalyst solubility, increasing turnover frequency by 40%. Microwave-assisted heating (100°C, 30 minutes) further accelerates the reaction, yielding 89% product with comparable ee.

Enzymatic Carboxamide Synthesis

Biocatalytic Amidation

Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the direct amidation of (S)-1-Allylpyrrolidine-2-carboxylic acid with ammonium chloride (1.5 equiv) in tert-amyl alcohol at 50°C. This green chemistry approach achieves 82% conversion in 24 hours, with enzyme reusability over five cycles (≤10% activity loss).

Table 3: Comparison of Chemical vs. Enzymatic Amidation

ParameterChemical MethodEnzymatic Method
Yield (%)7882
Racemization (%)<2<1
Solvent ToxicityHigh (DCM)Low (tert-amyl)

Process Intensification

Continuous-flow systems coupled with enzyme immobilization on silica gel enable kilogram-scale production. Residence time optimization (2 hours) and in-line HPLC monitoring reduce byproduct formation to <0.5%, meeting pharmaceutical-grade purity standards.

Characterization and Quality Control

Spectroscopic Validation

Nuclear Overhauser effect spectroscopy (NOESY) confirms the (S)-configuration by correlating allyl proton (δ 5.2 ppm) and pyrrolidine H-2 (δ 3.8 ppm) spatial proximity. High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]⁺ at m/z 155.1181 (calculated: 155.1179).

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves enantiomers (resolution factor >1.5), ensuring ee >99%. Thermal gravimetric analysis (TGA) confirms stability up to 200°C, critical for storage and handling protocols.

Industrial Scalability and Cost Analysis

Batch vs. Continuous Manufacturing

Batch processes using palladium catalysis incur high catalyst costs ($120/g), whereas enzymatic methods reduce expenses to $45/g. Continuous-flow systems cut production time by 60% and waste generation by 70%, aligning with green chemistry principles.

Table 4: Economic Comparison of Synthetic Routes

MethodCost ($/kg)Time (h)Environmental Impact
Nucleophilic12,00048High
Palladium-Catalyzed18,0006Moderate
Enzymatic8,50024Low

Q & A

Q. How can degradation pathways be elucidated under oxidative or photolytic conditions?

  • Methodological Answer : Forced degradation with H2_2O2_2 (3% v/v) or UV light (254 nm) followed by LC-MS/MS identifies primary degradation products (e.g., pyrrolidine ring-opening or allyl oxidation). Isotopic labeling (18^{18}O) traces oxygen incorporation .

Q. What role do solvent dielectric constants play in modulating the compound’s reactivity in Michael additions?

  • Methodological Answer : Solvent polarity screens (e.g., water, DMSO, toluene) correlate with reaction rates measured via 1^{1}H NMR kinetics. Higher dielectric solvents stabilize zwitterionic intermediates, accelerating nucleophilic attack .

Q. How can in vitro assays distinguish between target-specific effects and off-target interactions?

  • Methodological Answer : Counter-screening against panels of unrelated receptors (e.g., CEREP’s BioPrint® database) and CRISPR-generated knockout cell lines validate specificity. Dose-response curves (IC50_{50} vs. EC50_{50}) differentiate primary vs. secondary targets .

Data Contradiction Analysis Framework

Contradictory Finding Resolution Strategy Evidence Reference
Discrepant cytotoxicity IC50_{50} valuesStandardize cell viability assays (MTT vs. ATP-based) and passage numbers
Variable enantiomeric excess (ee%) in synthesisValidate chiral column calibration with known standards
Conflicting kinetic data in catalysisControl moisture levels (<50 ppm H2_2O) and inert atmosphere purity

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